

Preclinical Efficacy of Centanafadine in ADHD Models: A Technical Overview

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Compound of Interest

Compound Name: Centanafadine

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Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. The neurobiological underpinnings of ADHD are complex and are thought to involve dysregulation of catecholaminergic neurotransmission, particularly involving dopamine (DA) and norepinephrine (NE).[1][2] **Centanafadine** (formerly EB-1020) is a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of ADHD.[3][4] This technical guide provides an in-depth summary of the preclinical evidence supporting the efficacy of **centanafadine** in established animal models of ADHD, with a focus on its pharmacological profile, neurochemical effects, and behavioral outcomes. Preclinical studies suggest that **centanafadine**'s abuse potential may be lower than that of commonly prescribed stimulants.[5]

Core Pharmacological Profile

Centanafadine acts as a triple reuptake inhibitor with a distinct affinity profile for monoamine transporters. In vitro studies using cloned human transporters have elucidated its inhibitory potency.

Table 1: In Vitro Inhibitory Activity of Centanafadine at Human Monoamine Transporters^{[6][7][8][9][10]}

Transporter	IC ₅₀ (nM)
Norepinephrine Transporter (NET)	6
Dopamine Transporter (DAT)	38
Serotonin Transporter (SERT)	83

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of **centanafadine** required to inhibit 50% of the transporter activity.

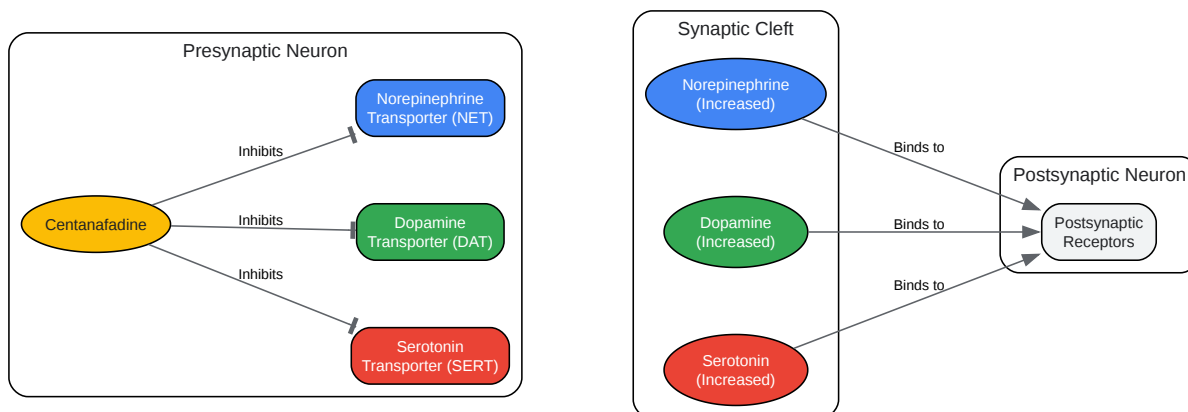
This profile demonstrates that **centanafadine** is most potent at the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter, with an IC₅₀ ratio of 1:6:14 (NET:DAT:SERT).^[4]

Neurochemical and Behavioral Pharmacology

Preclinical studies have investigated the in vivo neurochemical and behavioral effects of **centanafadine**, providing insights into its mechanism of action and potential therapeutic utility in ADHD.

Signaling Pathway of Centanafadine

The primary mechanism of action of **centanafadine** is the blockade of NET, DAT, and SERT, leading to an increase in the extracellular concentrations of norepinephrine, dopamine, and serotonin in the synaptic cleft. This enhanced neurotransmitter availability is believed to mediate its therapeutic effects on ADHD symptoms.



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Caption: **Centanafadine**'s mechanism of action.

In Vivo Microdialysis Studies

Microdialysis studies in rats have demonstrated that **centanafadine** significantly increases extracellular levels of norepinephrine and dopamine in brain regions implicated in ADHD pathophysiology.

- Animal Model: Male Sprague-Dawley rats.
- Procedure: A microdialysis probe is stereotactically implanted into the prefrontal cortex (PFC) and striatum. Following a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals.
- Drug Administration: **Centanafadine** is administered via intraperitoneal (i.p.) injection.
- Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Table 2: Peak Increase in Extracellular Neurotransmitter Levels Following Centanafadine Administration in Rats[5][6][7][9]

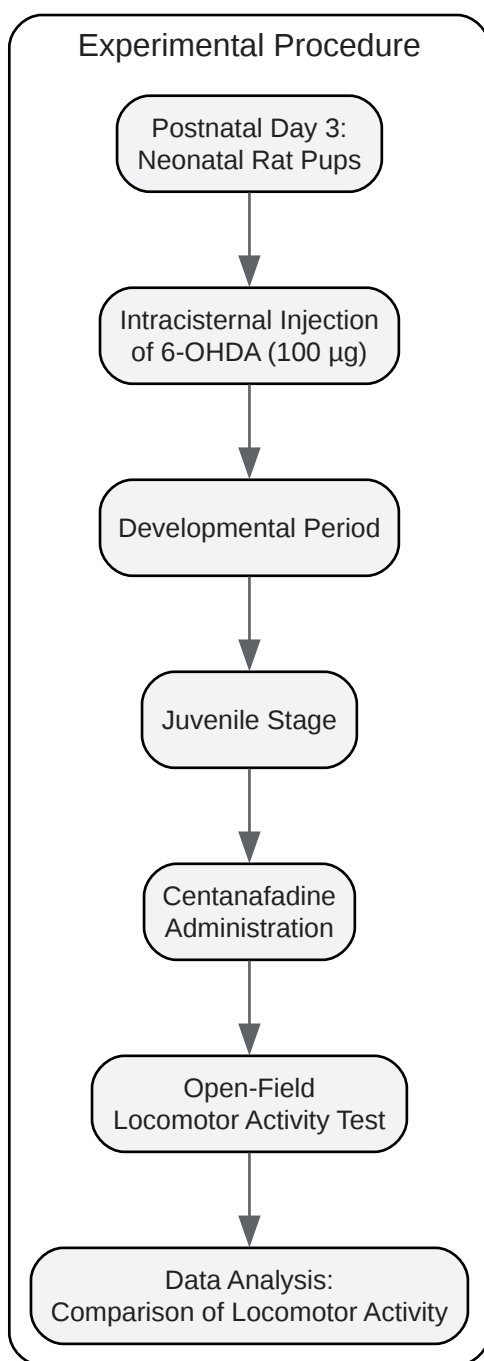
Brain Region	Neurotransmitter	Peak Increase (% of Baseline)
Prefrontal Cortex	Norepinephrine	~375%
Prefrontal Cortex	Dopamine	~300%
Striatum	Dopamine	~400%

Notably, the increase in dopamine efflux in the striatum induced by **centanafadine** has a slower onset, reaching its maximum approximately 60 minutes after administration, in contrast to the more rapid peaks observed with stimulants like amphetamine and methylphenidate.[6] This pharmacokinetic profile may contribute to a lower potential for abuse.[6]

Behavioral Studies in ADHD Animal Models

The efficacy of **centanafadine** in mitigating ADHD-like behaviors has been assessed in the neonatal 6-hydroxydopamine (6-OHDA) lesion model in rats. This model is characterized by hyperactivity and is considered a well-established animal model for the disorder.[6][7]

- **Animal Model:** Neonatal rat pups.
- **Procedure:** On postnatal day 3, rat pups are administered the neurotoxin 6-hydroxydopamine (100 µg) via intracisternal injection. This procedure leads to a significant and selective depletion of dopamine in the brain, resulting in locomotor hyperactivity in juvenile rats.
- **Behavioral Assessment:** Locomotor activity is measured in an open-field arena at a juvenile age. Parameters such as distance traveled, rearing frequency, and time spent in the center of the arena are recorded.
- **Drug Administration:** **Centanafadine** is administered to the 6-OHDA-lesioned rats prior to the behavioral assessment.



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Caption: Workflow of the 6-OHDA ADHD model.

In this model, **centanafadine** demonstrated a dose-dependent inhibition of locomotor hyperactivity in the 6-OHDA-lesioned juvenile rats.[6][7] This finding provides direct preclinical evidence for its potential to ameliorate the hyperactive symptoms of ADHD.

Locomotor Activity in Adult Rats

In contrast to its effects in the hyperactive 6-OHDA model, **centanafadine** did not stimulate locomotor activity in normal adult rats within the optimal dose range.[6][7] This is a significant point of differentiation from stimulant medications, which typically induce hyperlocomotion in adult animals.

Drug Discrimination Studies

Drug discrimination studies in animals are used to assess the subjective effects of a drug and its potential for abuse. In these studies, animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine) and to respond on a particular lever to receive a reward.

- Animal Models: Rats and Rhesus monkeys.
- Procedure: Animals are trained to discriminate between injections of saline and a known drug of abuse, such as cocaine. They are rewarded for pressing the correct lever corresponding to the substance administered.
- Testing: Once trained, animals are administered **centanafadine** to determine if it substitutes for the training drug (i.e., if the animals press the cocaine-associated lever).

In both rats and rhesus monkeys trained to discriminate cocaine from saline, **centanafadine** was found to fully substitute for the discriminative stimulus effects of cocaine.[8] However, in rats, this substitution only occurred at a dose that also reduced the rate of responding, which may suggest aversive effects at higher doses.[8]

Conclusion

The preclinical data for **centanafadine** provide a strong rationale for its development as a treatment for ADHD. Its unique profile as a triple reuptake inhibitor with a preference for norepinephrine and dopamine transporters translates to a significant increase in these key neurotransmitters in brain regions critical for attention and executive function. The efficacy of **centanafadine** in the neonatal 6-OHDA model of ADHD, a well-established animal model of the disorder, demonstrates its potential to ameliorate core symptoms of hyperactivity. Furthermore, its lack of stimulant-induced hyperlocomotion in adult animals and the nuanced

findings in drug discrimination studies suggest a potentially favorable safety and abuse liability profile compared to traditional stimulant medications. These preclinical findings have been foundational for the progression of **centanafadine** into clinical trials.

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References

- 1. The roles of dopamine and noradrenaline in the pathophysiology and treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publicationslist.org [publicationslist.org]
- 3. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centanafadine - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
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